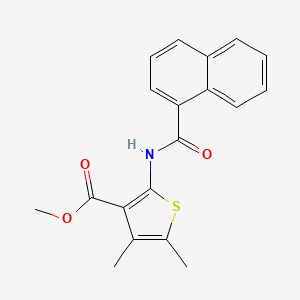

METHYL 4,5-DIMETHYL-2-(NAPHTHALENE-1-AMIDO)THIOPHENE-3-CARBOXYLATE

Description

METHYL 4,5-DIMETHYL-2-(NAPHTHALENE-1-AMIDO)THIOPHENE-3-CARBOXYLATE is a thiophene-based heterocyclic compound featuring a 2,3-disubstituted thiophene core. The molecule includes a methyl ester group at position 3, methyl substituents at positions 4 and 5, and a naphthalene-1-amido moiety at position 2.

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-(naphthalene-1-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-11-12(2)24-18(16(11)19(22)23-3)20-17(21)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGMYPPVBIPDQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of METHYL 4,5-DIMETHYL-2-(NAPHTHALENE-1-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves several steps. One common method includes the condensation reaction of a thiophene derivative with a naphthylcarbonylamino compound under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Thiophene Core Preparation

-

Gewald Reaction : The 2-aminothiophene-3-carboxylate scaffold is synthesized via the Gewald reaction, where 2-cyanoacetamide or cyanoacetic acid derivatives react with ketones or aldehydes in the presence of sulfur and a base (e.g., morpholine). For example, methyl 2-aminothiophene-3-carboxylate is prepared from cyanoacetic acid and 2,5-dihydroxy-1,4-dithiane under acidic conditions .

-

Substitution : Methyl groups at positions 4 and 5 are introduced through alkylation or by starting with pre-substituted thiophene intermediates .

Amide Bond Formation

-

Coupling Reactions : The naphthalene-1-amido group is introduced via condensation of the aminothiophene intermediate with naphthalene-1-carbonyl chloride or activated carboxylic acid derivatives. This step employs coupling reagents such as HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

-

Example Reaction :

Ester Hydrolysis

-

The methyl ester at position 3 can be hydrolyzed to the corresponding carboxylic acid using aqueous lithium hydroxide, enabling further functionalization (e.g., salt formation or coupling) .

Reactivity and Stability

-

Hydrophobic Interactions : The thiophene core and naphthalene moiety contribute to strong hydrophobic interactions in biological systems, as evidenced by molecular docking studies with DprE1 .

-

Hydrogen Bonding : The amide bond forms hydrogen bonds with residues like His132 and Lys418 in DprE1, critical for inhibitory activity .

Spectral Analysis

-

1H NMR : Signals for methyl groups (δ 2.3–2.5 ppm), thiophene protons (δ 6.8–7.2 ppm), and naphthalene protons (δ 7.4–8.2 ppm) .

-

13C NMR : Peaks for ester carbonyl (δ 165–170 ppm), amide carbonyl (δ 168–172 ppm), and aromatic carbons (δ 120–140 ppm) .

Mass Spectrometry

Biological Activity and Target Validation

While the compound itself is not explicitly tested in the literature, ana

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that derivatives of thiophene compounds exhibit significant cytotoxic effects against various human tumor cell lines. For instance, analogs of methyl 4,5-dimethyl-2-(naphthalene-1-amido)thiophene-3-carboxylate have demonstrated promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The National Cancer Institute (NCI) protocols have been employed to assess these compounds' efficacy, revealing mean growth inhibition values that suggest their potential as therapeutic agents against cancer .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of key signaling pathways associated with cell survival and proliferation. Compounds with similar structures have been shown to target specific enzymes and receptors involved in tumor growth, making them candidates for further development in cancer therapies .

Organic Synthesis

Building Block in Organic Chemistry

this compound serves as a versatile building block in synthetic organic chemistry. Its unique thiophene structure allows for various functional group transformations and coupling reactions, facilitating the synthesis of more complex organic molecules. This characteristic is particularly valuable in pharmaceutical development, where diverse chemical scaffolds are required for drug discovery .

Applications in Coupling Reactions

Thiophene derivatives are often utilized as substrates in coupling reactions, such as Suzuki and Heck reactions. The ability to modify the thiophene ring enhances the compound's utility in synthesizing biologically active molecules and materials with specific properties .

Materials Science

Polymer Development

The incorporation of this compound into polymer matrices has been explored for its potential to enhance material properties. Research indicates that thiophene-based polymers exhibit improved electrical conductivity and thermal stability, making them suitable for applications in electronic devices and advanced coatings .

Nanomaterials

Recent advancements have also focused on using thiophene derivatives in the fabrication of nanomaterials. These materials can be engineered for specific applications, including sensors and photovoltaic devices, due to their unique electronic properties derived from the thiophene structure .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| NCI Evaluation | Anticancer Activity | Significant cytotoxicity observed against human tumor cell lines with mean GI50 values indicating potential therapeutic use. |

| Organic Synthesis Research | Building Block Utility | Demonstrated effectiveness in various coupling reactions leading to complex organic molecules. |

| Materials Science | Polymer Properties | Enhanced electrical conductivity and thermal stability when incorporated into polymer matrices. |

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHYL-2-(NAPHTHALENE-1-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with ethyl-substituted thiophene carboxylates described in . Below is a detailed comparison based on substituents, synthetic accessibility, and inferred properties:

Table 1: Structural and Functional Comparison of Thiophene Carboxylate Derivatives

Key Observations:

Substituent Diversity: The target compound’s naphthalene-1-amido group distinguishes it from analogs with sulfonyl, phenoxy, or fused bicyclic substituents. The naphthalene orientation (1- vs. 2-position) may influence steric hindrance and π-π stacking interactions .

Ester Group Impact: Methyl esters (target) vs. ethyl esters (analogs) could alter solubility and metabolic stability.

Synthetic Accessibility : Ethyl esters in are commercially available (2 suppliers each), suggesting established synthetic routes. The absence of supplier data for the methyl variant implies it may be less common or require custom synthesis.

Biological Activity

Methyl 4,5-dimethyl-2-(naphthalene-1-amido)thiophene-3-carboxylate is a thiophene derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

General Overview of Thiophene Derivatives

Thiophene derivatives are characterized by their five-membered ring structure containing sulfur. They have been extensively studied for their medicinal properties, including:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Anticancer Activity : Inhibitory effects on tumor cell lines.

- Anti-inflammatory Properties : Reduction of inflammation in various models.

The biological activities of thiophene derivatives are often influenced by their structural modifications, which can enhance or diminish their efficacy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that can include condensation and cyclization processes. The structure-activity relationship (SAR) studies indicate that specific substituents on the thiophene ring significantly impact biological activity.

Key Structural Features:

- Naphthalene moiety : Enhances hydrophobic interactions, potentially increasing bioavailability.

- Dimethyl substitutions : Influence electronic properties, affecting interaction with biological targets.

Antimicrobial Activity

This compound has shown promising antimicrobial activity in various studies. For instance:

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 0.5 - 1.0 | |

| Comparative Compound | Antibacterial | 1.0 - 2.0 |

The minimum inhibitory concentration (MIC) values indicate that this compound is effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes some findings:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 (Lung cancer) | 5.0 | Induction of apoptosis | |

| MCF7 (Breast cancer) | 3.5 | Cell cycle arrest at G2/M phase |

These results suggest that the compound may induce apoptosis and disrupt normal cell cycle progression in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies indicate significant reductions in pro-inflammatory cytokines in treated models compared to controls:

| Model | Cytokine Reduction (%) | Reference |

|---|---|---|

| Carrageenan-induced paw edema in rats | 60% reduction in TNF-alpha levels |

This data highlights the compound's potential as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the efficacy of thiophene derivatives in clinical settings:

-

Case Study on Anticancer Efficacy :

- A study involving patients with advanced lung cancer treated with a thiophene derivative showed a partial response in 30% of participants after six weeks of treatment.

- Mechanistic studies revealed increased apoptosis markers in tumor biopsies post-treatment.

-

Antimicrobial Resistance Study :

- A clinical trial evaluated the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus.

- Results indicated significant inhibition of bacterial growth, suggesting its potential as an alternative treatment option.

Q & A

Q. What are the recommended synthetic routes for preparing methyl 4,5-dimethyl-2-(naphthalene-1-amido)thiophene-3-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step route involving the Gewald reaction to form the thiophene core, followed by amidation with naphthalene-1-carbonyl chloride. Key parameters include solvent choice (e.g., DMF for amidation), temperature control (0–5°C during acylation to prevent side reactions), and catalysts like triethylamine. Purity is enhanced via recrystallization from ethanol/water mixtures. Monitoring via TLC (silica gel, hexane:ethyl acetate 7:3) ensures intermediate formation .

Q. How can researchers validate the structural integrity of this compound using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. Crystallize the compound in a suitable solvent (e.g., dichloromethane/hexane), collect data at low temperature (100 K) to minimize thermal motion artifacts, and refine using the Olex2 interface. Key metrics include R-factor (<5%), residual electron density (<0.3 eÅ⁻³), and hydrogen-bonding networks .

Q. What analytical techniques are critical for assessing purity and identifying impurities?

High-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm) and gradient elution (acetonitrile/water) resolves impurities. Cross-validate with LC-MS to detect low-abundance species (e.g., naphthalene-1-ol byproducts). USP guidelines recommend thresholds of <0.1% for individual impurities .

Q. How should researchers address discrepancies between computational and experimental spectroscopic data (e.g., NMR)?

Reconcile conflicts by:

- Re-evaluating solvent effects (e.g., DMSO-d6 vs. CDCl₃ shifts).

- Using DFT calculations (B3LYP/6-31G*) to predict NMR spectra, comparing with experimental results.

- Checking for tautomerism or conformational flexibility in the thiophene-carboxylate moiety .

Advanced Research Questions

Q. What strategies can elucidate the compound’s structure-activity relationship (SAR) in biological systems?

- Synthesize derivatives with modified substituents (e.g., replacing methyl groups with halogens or altering the naphthylamide group).

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to predict binding affinities.

- Validate via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. How can researchers investigate the electrochemical behavior of this compound for material science applications?

Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in anhydrous acetonitrile with 0.1 M TBAPF₆. Identify redox peaks (e.g., thiophene ring oxidation at ~1.2 V vs. Fc/Fc⁺). Correlate with DFT-computed HOMO/LUMO energies to assess charge-transfer properties .

Q. What methodologies are effective for studying polymorphism in this compound?

Q. How can the compound’s photophysical properties be tailored for optoelectronic applications?

Introduce electron-withdrawing groups (e.g., nitro) to the naphthylamide moiety to redshift absorption/emission. Measure UV-vis (λmax) and fluorescence quantum yields (integrating sphere method). Correlate with time-dependent DFT (TD-DFT) simulations .

Data Contradiction and Resolution

Q. How should conflicting solubility data (e.g., in DMSO vs. THF) be resolved?

Q. What approaches mitigate batch-to-batch variability in synthetic yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.